molecular formula C13H18O2 B3043449 4-Butoxy-3,5-dimethylbenzaldehyde CAS No. 869663-14-9

4-Butoxy-3,5-dimethylbenzaldehyde

Cat. No. B3043449
CAS RN: 869663-14-9
M. Wt: 206.28 g/mol
InChI Key: RLUUILGVOIBFJC-UHFFFAOYSA-N
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Description

4-Butoxy-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C13H18O2 . It is a derivative of benzaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Butoxy-3,5-dimethylbenzaldehyde consists of a benzene ring with two methyl groups, an aldehyde group, and a butoxy group . The InChI code for this compound is 1S/C13H18O2/c1-4-5-6-15-13-10 (2)7-12 (9-14)8-11 (13)3/h7-9H,4-6H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Butoxy-3,5-dimethylbenzaldehyde are not detailed in the sources, benzaldehyde derivatives are known to undergo various chemical reactions. For instance, they can participate in oxidation and reduction reactions .


Physical And Chemical Properties Analysis

4-Butoxy-3,5-dimethylbenzaldehyde is a liquid . It has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.

Scientific Research Applications

Biotransformation and Biocatalysis

Bühler et al. (2003) explored the use of the two-liquid phase concept to develop a whole cell biocatalytic system for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This study highlighted the potential of using such systems to exploit the kinetics of multistep biotransformations in general, indicating a significant application in biocatalysis and biotransformation processes (Bühler et al., 2003).

Chemical Synthesis

Various studies have focused on the synthesis and properties of substances related to 4-Butoxy-3,5-dimethylbenzaldehyde. Hu et al. (2010) reported a highly efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde from o-xylene in aqueous media, showcasing an enhanced yield and an efficient work-up procedure (Hu et al., 2010). Similarly, Mekkey et al. (2020) conducted a study focusing on the synthesis and optical studies of metal complexes involving 3,4-dimethoxy benzaldehyde, indicating the potential of these compounds in various scientific applications (Mekkey et al., 2020).

Analytical Chemistry

In the field of analytical chemistry, Fries and Püttmann (2002) analyzed the antioxidant butylated hydroxytoluene (BHT) and its degradation product 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) in various types of water in Germany. This study provides insights into the concentration levels of these compounds in the environment, which could be relevant for environmental monitoring and assessment (Fries & Püttmann, 2002).

Pharmacology and Medicinal Chemistry

Tseng et al. (2001) investigated the cytotoxicity effects of di- and tri-hydroxybenzaldehydes as potential agents in tumor cells. Although the compound directly studied is not 4-Butoxy-3,5-dimethylbenzaldehyde, the chemical structure and functional groups bear relevance to the understanding of the biological activity and potential therapeutic applications of related compounds (Tseng et al., 2001).

Environmental Science

Wang and Xu (2017) conducted a study on the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents. This research can provide fundamental data and models for the purification process of related compounds and optimization conditions for their various synthesis and application processes (Wang & Xu, 2017).

properties

IUPAC Name

4-butoxy-3,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-5-6-15-13-10(2)7-12(9-14)8-11(13)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUUILGVOIBFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3,5-dimethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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